(R)-2-(Tetrahydrofuran-3-YL)acetic acid
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Overview
Description
®-2-(Tetrahydrofuran-3-YL)acetic acid is an organic compound featuring a tetrahydrofuran ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tetrahydrofuran-3-YL)acetic acid typically involves the use of starting materials such as tetrahydrofuran and acetic acid derivatives. One common method involves the reaction of tetrahydrofuran with a suitable acetic acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Tetrahydrofuran-3-YL)acetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of advanced purification techniques such as distillation, crystallization, and chromatography ensures the production of high-purity ®-2-(Tetrahydrofuran-3-YL)acetic acid suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-2-(Tetrahydrofuran-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
®-2-(Tetrahydrofuran-3-YL)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-(Tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular docking, and biochemical assays help elucidate its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ®-Tetrahydrofuran-3-ylmethanol
- ®-Tetrahydrofuran-3-yl 4-nitrobenzenesulfonate
- Amino(tetrahydrofuran-3-yl)acetic acid
Uniqueness
®-2-(Tetrahydrofuran-3-YL)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3R)-oxolan-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKBJIKVSXWDJ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566147 |
Source
|
Record name | [(3R)-Oxolan-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146255-25-6 |
Source
|
Record name | [(3R)-Oxolan-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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